
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of acetic acid as a solvent and potassium nitrite as a reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with different functional groups.
Scientific Research Applications
While comprehensive data tables and case studies for "1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione" are not available within the provided search results, the compound is identified as a building block in research . Its potential applications can be inferred from studies of similar compounds, particularly 1H-indazole-3-amine derivatives, which have shown antitumor activity .
Scientific Research Applications
This compound, also known as 1-(6-bromo-1-methyl-indazol-3-yl)hexahydropyrimidine-2,4-dione, is primarily utilized as a building block in chemical synthesis . AChemBlock and other vendors offer this compound for research purposes .
- Building Block for Novel Compounds: This compound can be used to create new chemical entities with potential biological activities .
-
Antitumor Research: Research on 1H-indazole-3-amine derivatives indicates that these compounds can be explored for their antitumor properties .
- Compound 6o Study: One study highlights a specific 1H-indazole-3-amine derivative, labeled 6o , which demonstrated a promising inhibitory effect against the K562 cell line (leukemia) . The IC50 value was 5.15 µM, with good selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
- Apoptosis and Cell Cycle Effects: Compound 6o was found to affect apoptosis and the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . It induced apoptosis of K562 cells in a dose-dependent manner and significantly impacted the expression of apoptosis-related proteins .
- Impact on Protein Expression: It can up-regulate the expression level of p53 protein and reduce the expression of MDM2 protein .
Properties
This compound has the following characteristics:
- CAS Number: 2446913-88-6
- Molecular Formula: C12H11BrN4O2
- Molecular Weight: 323.15
- Purity: typically >95% or >96%
Potential Research Directions
Given the presence of the indazole moiety and the observed antitumor activities of related compounds, further research on this compound could explore:
- Synthesis of Analogs: Creating and testing novel analogs with different substitutions to optimize activity and reduce toxicity.
- Target Identification: Identifying the specific molecular targets of indazole derivatives in cancer cells.
- In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
1H-indazole-3-amine derivatives: Exhibits significant antitumor activity against various cancer cell lines.
Uniqueness
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of the indazole and dihydropyrimidine moieties, which may contribute to its diverse biological activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation, cyclocondensation, and functional group modifications. For example:
-
Step 1 : React 6-bromo-1-methyl-1H-indazole-3-carbaldehyde with dihydropyrimidine-2,4(1H,3H)-dione under acidic conditions to form the core structure.
-
Step 2 : Optimize alkylation using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base (yields ~35–60%) .
-
Step 3 : Purify via column chromatography (C18 columns, 25-min cycle) and validate purity using HPLC (>98%) .
- Reference Data :
Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Alkylation | DMF, K₂CO₃, 80°C | 35–60 | >98% |
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 7.44–8.63 ppm), methyl groups (δ 2.15–2.23 ppm), and NH signals (δ 11.06–11.55 ppm). DMSO-d₆ is preferred for solubility and minimizing exchange broadening .
- HRMS/ESI-MS : Confirm molecular weight (e.g., m/z 392.2 [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- LCMS : Use reverse-phase columns to assess purity and detect intermediates .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to improve yield and regioselectivity?
- Methodological Answer :
-
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. DMF increases reaction rates but may require rigorous drying to avoid hydrolysis .
-
Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) or KI to stabilize intermediates. For example, KI in acetone improves alkylation efficiency (80°C, 3 hours) .
-
Temperature Control : Higher temperatures (80–100°C) favor kinetic control but may increase side products. Monitor via TLC or in-situ IR .
- Reference Data :
Solvent | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|
DMF | K₂CO₃ | 80 | 60 |
Acetone | KI | 80 | 75 |
Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT) to simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Compare with experimental δ values to identify conformational discrepancies .
- Variable Temperature NMR : Probe dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C. Broadening or splitting of peaks indicates exchange processes .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping aromatic protons .
Q. What strategies are effective for evaluating the compound’s biological activity, such as enzyme inhibition?
- Methodological Answer :
-
Target Selection : Prioritize enzymes with structural homology to HIV reverse transcriptase or bacterial topoisomerases, as pyrimidine-2,4-diones are known inhibitors .
-
Assay Design :
-
In Vitro : Use fluorescence-based assays (e.g., HIV-1 capsid inhibition with IC₅₀ < 10 µM) .
-
Cytotoxicity : Test against HEK293 or HepG2 cells (CC₅₀ > 50 µM indicates selectivity) .
-
SAR Analysis : Modify the indazole substituents (e.g., replace Br with CF₃) and compare activity trends .
- Reference Data :
Derivative | Target Enzyme | IC₅₀ (µM) | CC₅₀ (µM) |
---|---|---|---|
6-Bromo derivative | HIV-1 RT | 8.2 | >50 |
6-CF₃ derivative | Bacterial Topo IV | 12.4 | >50 |
Q. Methodological Challenges & Solutions
Q. What are the critical considerations for scaling up the synthesis while maintaining purity?
- Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .
- Purification : Use preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) to isolate the product. For large batches (>100 g), switch to flash chromatography with silica gel .
- Impurity Profiling : Characterize by-products (e.g., dehalogenated analogs) using HRMS/MS and adjust reaction conditions accordingly .
Q. How can computational modeling aid in predicting metabolic stability?
- Answer :
- ADMET Prediction : Use tools like SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation of the indazole ring) .
- MD Simulations : Analyze binding to human serum albumin (HSA) to predict plasma half-life. PyMol or GROMACS can model interactions .
Q. Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?
- Answer :
- Pharmacokinetic Profiling : Measure plasma concentration-time curves to assess bioavailability. Low oral absorption may explain in vivo inefficacy despite strong in vitro activity .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation at the dihydropyrimidine ring) .
Properties
Molecular Formula |
C12H11BrN4O2 |
---|---|
Molecular Weight |
323.15 g/mol |
IUPAC Name |
1-(6-bromo-1-methylindazol-3-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H11BrN4O2/c1-16-9-6-7(13)2-3-8(9)11(15-16)17-5-4-10(18)14-12(17)19/h2-3,6H,4-5H2,1H3,(H,14,18,19) |
InChI Key |
FVEJZRXMQPIZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)N3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.